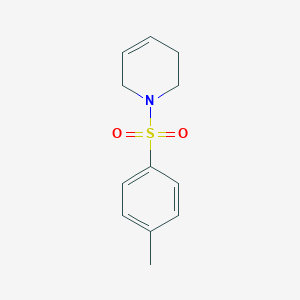
1-Tosyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tosyl-1,2,3,6-tetrahydropyridine (TTHP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. TTHP is a bicyclic compound that contains a pyridine and a tetrahydrofuran ring. TTHP has a tosyl group attached to the nitrogen atom of the pyridine ring, which makes it a versatile compound for synthetic purposes.
Mecanismo De Acción
The mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine is not fully understood. However, studies have shown that 1-Tosyl-1,2,3,6-tetrahydropyridine can interact with various biological targets, including enzymes, receptors, and ion channels. 1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to have diverse biochemical and physiological effects. 1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-Tosyl-1,2,3,6-tetrahydropyridine has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 1-Tosyl-1,2,3,6-tetrahydropyridine has been shown to have anti-viral effects by inhibiting the replication of viruses such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Tosyl-1,2,3,6-tetrahydropyridine has several advantages as a research tool. 1-Tosyl-1,2,3,6-tetrahydropyridine is a versatile compound that can be easily synthesized and modified for various applications. 1-Tosyl-1,2,3,6-tetrahydropyridine is also relatively stable and can be stored for extended periods. However, 1-Tosyl-1,2,3,6-tetrahydropyridine has some limitations as a research tool. 1-Tosyl-1,2,3,6-tetrahydropyridine can be toxic at high concentrations, which can limit its use in some experiments. Additionally, the mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-Tosyl-1,2,3,6-tetrahydropyridine. One potential direction is to investigate the potential of 1-Tosyl-1,2,3,6-tetrahydropyridine as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to explore the mechanism of action of 1-Tosyl-1,2,3,6-tetrahydropyridine and its interactions with biological targets. Additionally, further studies are needed to determine the toxicity and safety of 1-Tosyl-1,2,3,6-tetrahydropyridine for potential clinical applications.
Conclusion:
In conclusion, 1-Tosyl-1,2,3,6-tetrahydropyridine is a versatile compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. 1-Tosyl-1,2,3,6-tetrahydropyridine has been investigated for its potential as an anticancer agent, anti-inflammatory agent, and anti-viral agent. 1-Tosyl-1,2,3,6-tetrahydropyridine has also been studied for its potential as a neurotransmitter and neuromodulator. 1-Tosyl-1,2,3,6-tetrahydropyridine has several advantages as a research tool, including its ease of synthesis and stability. However, 1-Tosyl-1,2,3,6-tetrahydropyridine has some limitations as a research tool, including its potential toxicity at high concentrations. There are several future directions for research on 1-Tosyl-1,2,3,6-tetrahydropyridine, including investigating its potential as a therapeutic agent and exploring its mechanism of action.
Métodos De Síntesis
The synthesis of 1-Tosyl-1,2,3,6-tetrahydropyridine involves the reaction of pyridine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction results in the formation of 1,2,3,6-tetrahydropyridine, which is then tosylated using tosyl chloride and a base such as triethylamine.
Aplicaciones Científicas De Investigación
1-Tosyl-1,2,3,6-tetrahydropyridine has been extensively studied for its biological activities, including its potential as an anticancer agent, anti-inflammatory agent, and anti-viral agent. 1-Tosyl-1,2,3,6-tetrahydropyridine has also been investigated for its potential as a neurotransmitter and neuromodulator due to its structural similarity to acetylcholine.
Propiedades
Nombre del producto |
1-Tosyl-1,2,3,6-tetrahydropyridine |
|---|---|
Fórmula molecular |
C12H15NO2S |
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15NO2S/c1-11-5-7-12(8-6-11)16(14,15)13-9-3-2-4-10-13/h2-3,5-8H,4,9-10H2,1H3 |
Clave InChI |
ZMTDDBMFBZAZMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)
![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)

![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)





![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)